3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.:
Cat. No.: VC14822395
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O4S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C16H19N3O4S/c1-19-15(10-7-24-8-11(10)18-19)17-16(20)9-5-12(21-2)14(23-4)13(6-9)22-3/h5-6H,7-8H2,1-4H3,(H,17,20) |
| Standard InChI Key | ZWTZIKHUCQIBGF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₆H₁₉N₃O₄S, with a molecular weight of 349.4 g/mol. Its structure comprises two primary components:
-
Trimethoxyphenyl group: A benzene ring substituted with three methoxy (-OCH₃) groups at the 3, 4, and 5 positions, enhancing electron density and influencing binding interactions.
-
Thieno[3,4-c]pyrazole moiety: A fused heterocyclic system combining a thiophene ring (five-membered sulfur-containing ring) and a pyrazole ring (five-membered di-nitrogen ring). The 2-methyl group at the pyrazole nitrogen and the 2,6-dihydro-4H configuration contribute to conformational stability.
Physicochemical Characteristics
Key properties include:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the benzamide and methoxy groups.
-
Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic environments.
-
LogP: Estimated at 2.1, indicating moderate lipophilicity suitable for membrane permeability.
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
-
Formation of thieno[3,4-c]pyrazole: Cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with hydrazine hydrate under reflux conditions.
-
N-Alkylation: Introduction of the 2-methyl group via reaction with methyl iodide in the presence of a base (e.g., potassium carbonate).
-
Benzamide coupling: Reaction of 3,4,5-trimethoxybenzoyl chloride with the aminopyrazole intermediate using a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Optimization and Yield
-
Temperature control: Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed by HPLC.
Structural Characterization
Spectroscopic Analysis
-
¹H NMR: Peaks at δ 3.85–3.92 ppm (methoxy protons), δ 6.45–7.20 ppm (aromatic protons), and δ 2.40 ppm (methyl group).
-
¹³C NMR: Signals at 56.2 ppm (methoxy carbons), 125–150 ppm (aromatic carbons), and 168.5 ppm (amide carbonyl).
-
IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy groups).
Mass Spectrometry
-
ESI-MS: Molecular ion peak at m/z 349.4 [M+H]⁺, consistent with the molecular formula.
Biological Activity and Mechanism of Action
Antiproliferative Effects
In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation (IC₅₀ = 8.2 μM in MCF-7 breast cancer cells). The compound induces apoptosis via:
-
Mitochondrial pathway activation: Increased caspase-3/7 activity and cytochrome c release.
-
Cell cycle arrest: G1 phase arrest mediated by downregulation of cyclin D1 and CDK4/6.
Target Engagement
While the precise molecular target remains under investigation, preliminary data suggest interaction with:
-
Kinase signaling pathways: Inhibition of PI3K/Akt/mTOR axis, reducing phosphorylated Akt (Ser473) levels.
-
Tubulin polymerization: Disruption of microtubule dynamics observed in confocal microscopy.
Challenges and Future Directions
Pharmacokinetic Optimization
-
Bioavailability: Low oral bioavailability (<20%) necessitates prodrug strategies or nanoparticle formulations.
-
Metabolic stability: Rapid glucuronidation in hepatic microsomes requires structural modifications.
Clinical Translation
-
Toxicology studies: Acute toxicity (LD₅₀ > 500 mg/kg in rodents) supports further safety profiling.
-
Combination therapies: Potential synergy with immune checkpoint inhibitors warrants investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume